molecular formula C8H16O B13588223 1-(Pentan-3-yl)cyclopropan-1-ol

1-(Pentan-3-yl)cyclopropan-1-ol

Cat. No.: B13588223
M. Wt: 128.21 g/mol
InChI Key: CXXHODOJVQAVES-UHFFFAOYSA-N
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Description

1-(Pentan-3-yl)cyclopropan-1-ol is an organic compound with the molecular formula C8H16O and a molecular weight of 128.2 g/mol It features a cyclopropane ring substituted with a pentan-3-yl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pentan-3-yl)cyclopropan-1-ol can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazomethane or other carbene precursors. The reaction typically requires a catalyst such as a transition metal complex to facilitate the formation of the cyclopropane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(Pentan-3-yl)cyclopropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Pentan-3-yl)cyclopropan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(Pentan-3-yl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclopropane ring can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Pentan-3-yl)cyclopropan-1-ol is unique due to the presence of the pentan-3-yl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of alkyl substitution on cyclopropane reactivity and interactions .

Properties

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

1-pentan-3-ylcyclopropan-1-ol

InChI

InChI=1S/C8H16O/c1-3-7(4-2)8(9)5-6-8/h7,9H,3-6H2,1-2H3

InChI Key

CXXHODOJVQAVES-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1(CC1)O

Origin of Product

United States

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